tert-butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with methoxy groups and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties compared to other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H21NO4 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3,4-dimethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-6-8(14-4)9(7-12)15-5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |
InChI Key |
ZXITZSJZHVBMJL-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)OC |
Origin of Product |
United States |
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